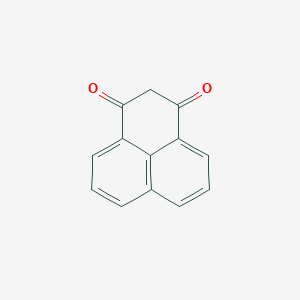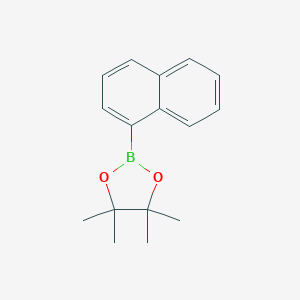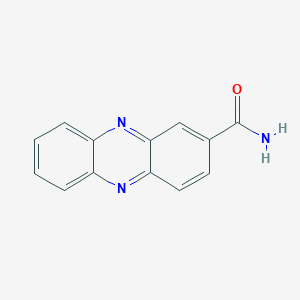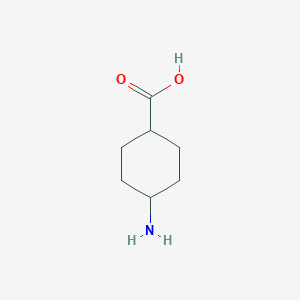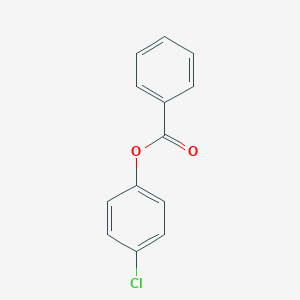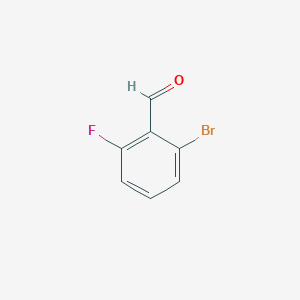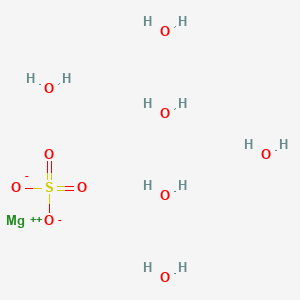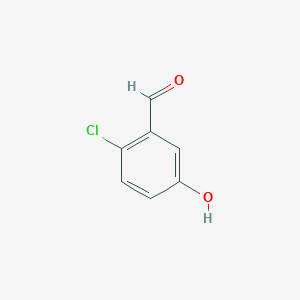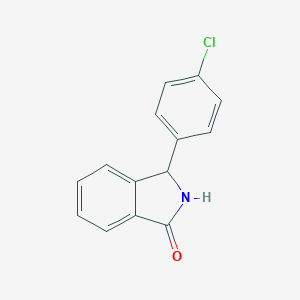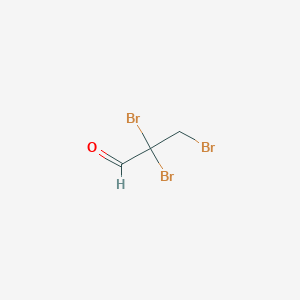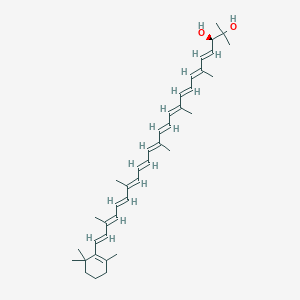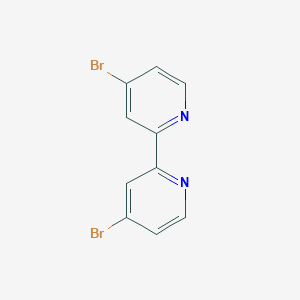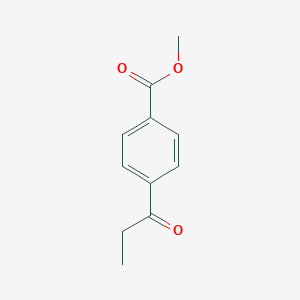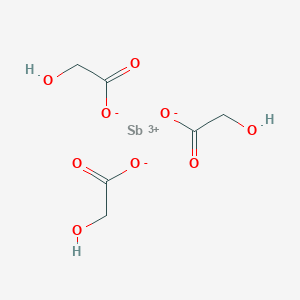
Antimony hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony hydroxyacetate is a chemical compound with the molecular formula Sb(OH)₂CH₂COO. It is a white crystalline powder that is soluble in water and is commonly used as a catalyst in organic reactions. In
Wirkmechanismus
The mechanism of action of antimony hydroxyacetate as a catalyst is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can accept an electron pair from a nucleophile, thereby facilitating the reaction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of antimony hydroxyacetate. However, studies have shown that the compound is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
Antimony hydroxyacetate has several advantages as a catalyst in lab experiments. It is relatively inexpensive, easy to synthesize, and has a high catalytic activity. However, the compound has some limitations, including its low solubility in organic solvents and its sensitivity to moisture.
Zukünftige Richtungen
There are several future directions for research on antimony hydroxyacetate. One area of interest is the development of new synthetic routes for the compound, which could improve its catalytic activity and reduce its limitations. Another area of interest is the investigation of the compound's potential applications in the field of nanotechnology, where it could be used as a catalyst for the synthesis of nanoparticles.
Conclusion:
Antimony hydroxyacetate is a white crystalline powder that is commonly used as a catalyst in organic reactions. It is relatively non-toxic and has a high catalytic activity, making it a valuable tool for laboratory experiments. However, the compound has some limitations, including its low solubility in organic solvents and its sensitivity to moisture. Further research is needed to fully understand the mechanism of action of antimony hydroxyacetate and to explore its potential applications in various fields.
Synthesemethoden
Antimony hydroxyacetate can be synthesized by reacting antimony trioxide with acetic acid and hydrogen peroxide. The reaction produces antimony hydroxyacetate and water as byproducts. The reaction is typically carried out under reflux conditions at a temperature of 60-70°C for several hours.
Wissenschaftliche Forschungsanwendungen
Antimony hydroxyacetate has been widely used as a catalyst in organic reactions, including esterification, transesterification, and acetylation. It has also been used in the synthesis of various organic compounds, such as polyesters, polyurethanes, and resins.
Eigenschaften
CAS-Nummer |
17901-09-6 |
|---|---|
Produktname |
Antimony hydroxyacetate |
Molekularformel |
C6H9O9Sb |
Molekulargewicht |
346.89 g/mol |
IUPAC-Name |
antimony(3+);2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI-Schlüssel |
YXEDCURRROXRPL-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Kanonische SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Andere CAS-Nummern |
17901-09-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



